molecular formula C9H12N2O5S2 B14916002 5-(n-(2-Acetamidoethyl)sulfamoyl)thiophene-3-carboxylic acid

5-(n-(2-Acetamidoethyl)sulfamoyl)thiophene-3-carboxylic acid

Cat. No.: B14916002
M. Wt: 292.3 g/mol
InChI Key: PFVRKBQWOLZEPV-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(n-(2-Acetamidoethyl)sulfamoyl)thiophene-3-carboxylic acid typically involves the condensation of thiophene derivatives with appropriate reagents. One common method is the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester . Another method is the Paal–Knorr reaction, which involves the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide (P4S10) as sulfurizing agents .

Industrial Production Methods

Industrial production of this compound may involve bulk custom synthesis and procurement of raw materials. Companies like ChemScene provide bulk manufacturing and sourcing services for this compound .

Chemical Reactions Analysis

Types of Reactions

5-(n-(2-Acetamidoethyl)sulfamoyl)thiophene-3-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include sulfoxides, sulfones, thiol derivatives, and various substituted thiophene derivatives .

Scientific Research Applications

5-(n-(2-Acetamidoethyl)sulfamoyl)thiophene-3-carboxylic acid has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 5-(n-(2-Acetamidoethyl)sulfamoyl)thiophene-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The thiophene ring can interact with various enzymes and receptors, leading to its biological effects. The exact molecular targets and pathways depend on the specific application and biological activity being investigated .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(n-(2-Acetamidoethyl)sulfamoyl)thiophene-3-carboxylic acid is unique due to its specific substitution pattern on the thiophene ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various scientific research applications .

Properties

Molecular Formula

C9H12N2O5S2

Molecular Weight

292.3 g/mol

IUPAC Name

5-(2-acetamidoethylsulfamoyl)thiophene-3-carboxylic acid

InChI

InChI=1S/C9H12N2O5S2/c1-6(12)10-2-3-11-18(15,16)8-4-7(5-17-8)9(13)14/h4-5,11H,2-3H2,1H3,(H,10,12)(H,13,14)

InChI Key

PFVRKBQWOLZEPV-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NCCNS(=O)(=O)C1=CC(=CS1)C(=O)O

Origin of Product

United States

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